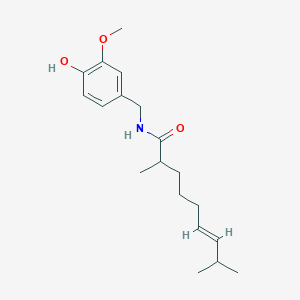

Methylcapsaicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

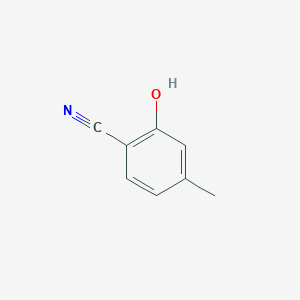

Methylcapsaicin is a synthetic derivative of capsaicin, the active component found in chili peppers. Capsaicin is known for its pungent and spicy characteristics, which are responsible for the burning sensation experienced when consuming chili peppers. This compound retains the core structure of capsaicin but includes a methyl group, which can alter its chemical properties and biological activity.

Vorbereitungsmethoden

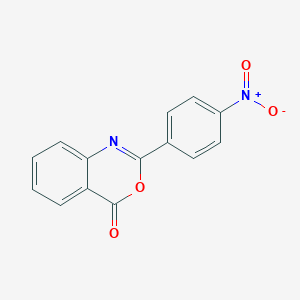

Synthetic Routes and Reaction Conditions: Methylcapsaicin can be synthesized through various chemical routes. One common method involves the methylation of capsaicin using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and precise control of reaction conditions ensures high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methylcapsaicin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, such as dihydrothis compound.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrothis compound and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methylcapsaicin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and properties of capsaicinoids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential analgesic and anti-inflammatory properties.

Industry: Utilized in the development of self-defense sprays and other products requiring a pungent agent.

Wirkmechanismus

Methylcapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. Upon binding to TRPV1, this compound induces a conformational change that leads to the influx of calcium ions into the cell, resulting in the activation of pain pathways and the sensation of burning.

Vergleich Mit ähnlichen Verbindungen

Capsaicin: The parent compound, known for its strong pungency and wide range of biological effects.

Dihydrocapsaicin: A reduced form of capsaicin with similar but slightly different properties.

Nordihydrocapsaicin: Another derivative with variations in its chemical structure and activity.

Uniqueness: Methylcapsaicin is unique due to the presence of the methyl group, which can influence its solubility, reactivity, and interaction with biological targets. This modification can lead to differences in potency, duration of action, and overall biological effects compared to other capsaicinoids.

Eigenschaften

CAS-Nummer |

17514-11-3 |

|---|---|

Molekularformel |

C19H29NO3 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(E)-N-[(3,4-dimethoxyphenyl)methyl]-8-methylnon-6-enamide |

InChI |

InChI=1S/C19H29NO3/c1-15(2)9-7-5-6-8-10-19(21)20-14-16-11-12-17(22-3)18(13-16)23-4/h7,9,11-13,15H,5-6,8,10,14H2,1-4H3,(H,20,21)/b9-7+ |

InChI-Schlüssel |

QEVDLZKNQYHJAJ-VQHVLOKHSA-N |

SMILES |

CC(C)C=CCCCC(C)C(=O)NCC1=CC(=C(C=C1)O)OC |

Isomerische SMILES |

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

Kanonische SMILES |

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC)OC |

Synonyme |

methylcapsaicin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)octanoic acid](/img/structure/B101990.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)